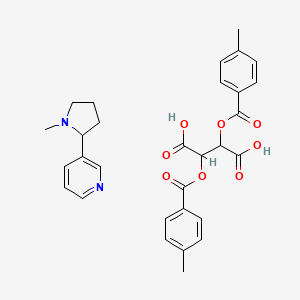

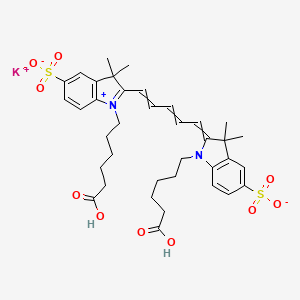

(Rac)-3'-Hidroxi simvastatina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The focus of this analysis is on a complex organic compound, which belongs to a broader class of chemicals characterized by intricate structures and diverse functional groups. Such compounds are often studied for their potential applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step reactions, employing strategies like diastereoselective routes, catalytic processes, and specific reagent interactions. For instance, Procopiou et al. (2018) described the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids using a rhodium-catalyzed asymmetric 1,4-addition, highlighting the importance of catalysts in achieving desired stereochemistry (Procopiou et al., 2018).

Molecular Structure Analysis

The analysis of molecular structures often involves determining the configuration and conformation of molecules. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are pivotal. For example, the determination of crystal structures can reveal the spatial arrangement of atoms within a molecule, as seen in studies of naphthalene derivatives (Dobson & Gerkin, 1996).

Chemical Reactions and Properties

The reactivity of complex organic compounds can be influenced by their functional groups, stereochemistry, and molecular environment. Studies on similar compounds have shown that catalysis, solvent choice, and specific substituents play crucial roles in directing chemical reactions towards desired products (Fu et al., 2016).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are essential for their practical application. Research on solubility, for example, helps in understanding the interaction of compounds with solvents, which is critical for synthesis and purification processes (Li et al., 2008).

Aplicaciones Científicas De Investigación

Regeneración Ósea Alveolar

Se ha demostrado que la simvastatina tópica tiene un impacto positivo en la regeneración ósea alveolar {svg_1}. Se ha utilizado de manera efectiva y segura para preservar el hueso alveolar después de la extracción dental, con concentraciones y portadores variados, y sin efectos adversos significativos {svg_2}.

Producción Biotecnológica

La simvastatina se puede sintetizar de manera eficiente a partir de la monacolina J (lovastatina sin la cadena lateral) mediante un proceso que utiliza la enzima aciltransferasa LovD de Aspergillus terreus {svg_3}. En un enfoque diferente, A. terreus fue diseñado, utilizando biosíntesis combinacional en el gen lovF, de modo que la sintetasa de polipéptidos híbrida resultante pueda sintetizar in vivo 2,2-dimetilbutirato (la cadena lateral de la simvastatina). Las cepas transformantes resultantes pueden producir simvastatina (en lugar de lovastatina) mediante fermentación directa {svg_4}.

Tratamiento del Carcinoma Hepatocelular

Se ha encontrado que la simvastatina induce con éxito la apoptosis en el carcinoma hepatocelular (HCC) y mejora la fibrosis hepática, la función hepática general y la puntuación necroinflamatoria {svg_5}. Por lo tanto, puede ser una opción terapéutica adyuvante potencial en entornos clínicos para el tratamiento de HCC {svg_6}.

Prevención de Enfermedades Cardiovasculares

Las estatinas, incluida la simvastatina, son un grupo de fármacos que inhiben selectivamente la HMG-CoA reductasa, la enzima reguladora y limitante de la velocidad en la biosíntesis del colesterol {svg_7}. Estos compuestos reducen el colesterol, particularmente el colesterol de baja densidad ("colesterol malo"), mientras que aumentan ligeramente el colesterol de alta densidad ("colesterol bueno"), evitando así la acumulación de placa dentro de las arterias {svg_8}.

Mecanismo De Acción

Target of Action

The primary target of (Rac)-3’-Hydroxy simvastatin, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .

Mode of Action

Simvastatin inhibits HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, resulting in decreased plasma LDL cholesterol levels .

Biochemical Pathways

These compounds are essential for various cellular functions, including membrane integrity, cell signaling, protein synthesis, and cell cycle progression .

Pharmacokinetics

Simvastatin is administered as a lactone pro-drug and is enzymatically hydrolyzed in vivo to its active, hydroxy-acid form . It has an elimination half-life of 1-3 hours . The bioavailability of simvastatin is around 5% . It is metabolized by the CYP3A4 isoenzyme, making it susceptible to interactions with other drugs metabolized by the same pathway .

Result of Action

The primary molecular effect of simvastatin is the reduction of cholesterol synthesis, leading to decreased levels of plasma LDL cholesterol . On a cellular level, simvastatin has been shown to induce apoptosis in certain cancer cells, such as hepatocellular carcinoma cells . It also has anti-inflammatory effects, as demonstrated by its ability to suppress the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and TNF receptor 1 .

Action Environment

Environmental factors, such as glucose levels, can influence the action of simvastatin. For instance, simvastatin has been shown to reduce the aberrant expression of angiogenic factors induced by glucose variability . This suggests that the efficacy and action of simvastatin can be influenced by the metabolic status of the patient .

Safety and Hazards

Propiedades

IUPAC Name |

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOKLGKFIIZWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

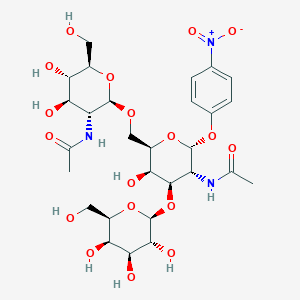

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)

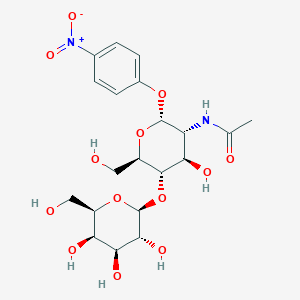

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)